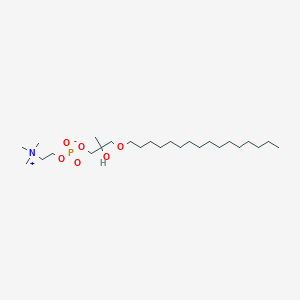
(3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate, also known as HTMAE-PC, is a phospholipid derivative that has received significant attention in the scientific community due to its unique properties. This compound has been found to have potential applications in various fields, including drug delivery, imaging, and biosensing.
Applications De Recherche Scientifique
Phosphonic Acid in Research and Development
Phosphonic acid functional groups, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have significant applications in various research fields. The structural analogy of phosphonic acids with phosphate moieties contributes to their widespread use. Applications extend across multiple disciplines, including chemistry, biology, and physics. Phosphonic acids have been utilized for their bioactive properties (as drugs or pro-drugs), in bone targeting, in the design of supramolecular or hybrid materials, for surface functionalization, in analytical purposes, medical imaging, and as phosphoantigens. Various methods exist for synthesizing phosphonic acids, with the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure being particularly effective. The broad application spectrum and synthesis methods of phosphonic acids highlight their importance in scientific research and development (Sevrain et al., 2017).
Hydroxyapatite: A Multifunctional Material
Hydroxyapatite in Environmental Management
Hydroxyapatite (Ca10(PO4)6(OH)2), a calcium phosphate biomaterial, shows significant promise in treating air, water, and soil pollution. Its unique structure and properties, such as high adsorption capacities, acid-base adjustability, ion-exchange capability, and thermal stability, make it highly valuable in environmental management. Hydroxyapatite's potential in resource recovery further enhances its utility. Its applications span across adsorption for wastewater and soil treatment, showcasing the diverse mechanisms involved in the remediation process. Hydroxyapatite's role as a catalyst, photocatalyst, or active phase support in catalysis, highlights its multifaceted applications in environmental clean-up processes (Ibrahim et al., 2020).
Propriétés
Numéro CAS |
107560-67-8 |
|---|---|
Nom du produit |
(3-Hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
Formule moléculaire |
C25H54NO6P |
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
(3-hexadecoxy-2-hydroxy-2-methylpropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H54NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-30-23-25(2,27)24-32-33(28,29)31-22-20-26(3,4)5/h27H,6-24H2,1-5H3 |
Clé InChI |
BZLKOORCGCYQJZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(C)(COP(=O)([O-])OCC[N+](C)(C)C)O |
Synonymes |
1-O-hexadecyl-2-C-methyl-3-phosphatidylcholine 1-O-hexadecyl-2-C-methylglycero-3-phosphocholine 1-O-hexadecyl-2-methyl-sn-glycero-3-phosphocholine 2-methyl-lyso-PAF |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





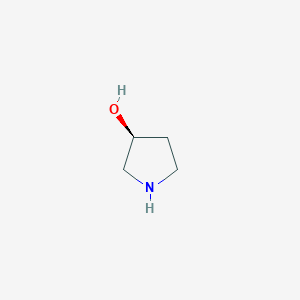
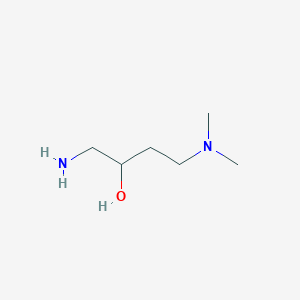
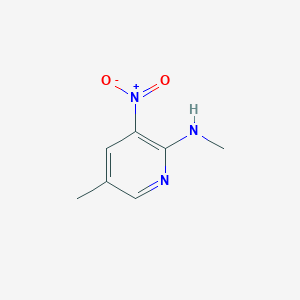

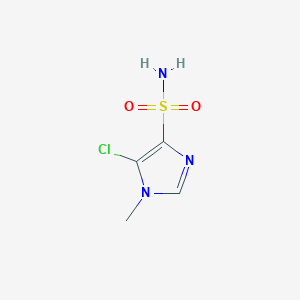
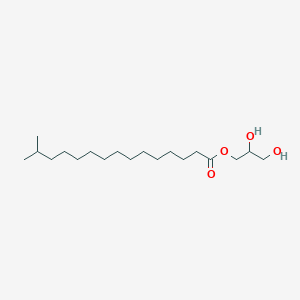
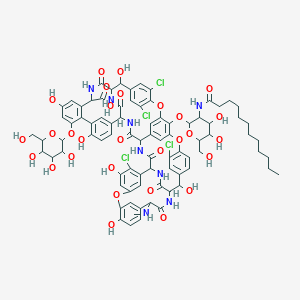
![27-Methylhexacyclo[12.12.1.03,12.05,10.016,25.018,23]heptacosa-3,5,7,9,11,16,18,20,22,24-decaen-27-ol](/img/structure/B34683.png)
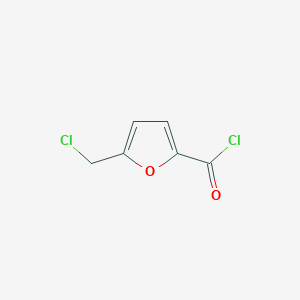
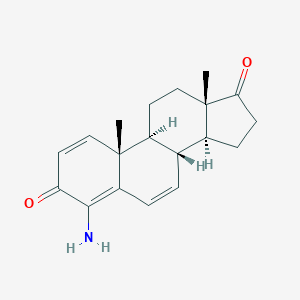

![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)